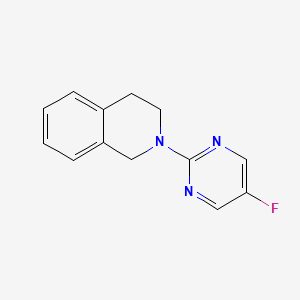

2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-(5-fluoropyrimidin-2-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3/c14-12-7-15-13(16-8-12)17-6-5-10-3-1-2-4-11(10)9-17/h1-4,7-8H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIVCBBAJQASNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 2-chloro-5-fluoropyrimidine with 1,2,3,4-tetrahydroisoquinoline. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts in packed-bed reactors can also be employed to streamline the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Bases like potassium carbonate (K₂CO₃) and solvents such as dimethyl sulfoxide (DMSO) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it can act as an inhibitor of kinase enzymes, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Key structural analogs of 2-(5-fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline include:

- 2-Methoxyphenyl derivatives (e.g., 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile): These compounds prioritize methoxy groups, which are electron-donating, leading to altered electronic environments and solubility profiles compared to the fluoropyrimidine-substituted target compound .

- 2-Piperidyl derivatives (e.g., 2-(3-piperidyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline): The piperidyl group introduces basicity and conformational flexibility, which may enhance receptor binding in pharmacological contexts .

- 2-Phenyl derivatives (e.g., 2-phenyl-1,2,3,4-tetrahydroisoquinoline): Simple aromatic substituents prioritize hydrophobic interactions, contrasting with the polar fluoropyrimidine group in the target compound .

Physicochemical Properties

Pharmacological Activities

- 2-(3-Piperidyl)-6,7-dimethoxy-THIQ : Demonstrated potent bradycardic activity (50% efficacy of Zatebradine) in rats, attributed to methoxy groups at the 6- and 7-positions .

- 2-Phenyl-THIQ : Lacks functional groups for targeted bioactivity but serves as a scaffold for further derivatization .

- Target Compound (2-(5-Fluoropyrimidin-2-yl)-THIQ) : The fluoropyrimidine group may enhance kinase inhibition or DNA interaction due to its similarity to fluorinated anticancer agents (e.g., 5-fluorouracil), though direct pharmacological data are absent in the provided evidence.

Research Implications and Limitations

- Advantages of Fluoropyrimidine Substituent : The fluorine atom may improve metabolic stability and target binding compared to methoxy or phenyl groups, as seen in fluorinated pharmaceuticals .

- Limitations: No direct pharmacological or toxicity data for the target compound are available in the evidence. Neurotoxic risks observed in structurally distinct tetrahydroisoquinoline derivatives (e.g., MPTP in ) highlight the need for targeted safety studies.

Biological Activity

The compound 2-(5-Fluoropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and associated case studies.

Chemical Structure and Properties

- IUPAC Name : N-[4-(1-cyclopropyl-4-fluoro-2-methyl-1H-benzodiazol-6-yl)-5-fluoropyrimidin-2-yl]-6-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine

- CAS Number : 2102887-41-0

- Molecular Formula : C27H30F2N8

- Molecular Weight : 482.57 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antiviral properties and potential as an anticancer agent.

Antiviral Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant antiviral activity. For instance:

- A study demonstrated that certain tetrahydroisoquinoline-based compounds effectively inhibited the replication of SARS-CoV-2 in vitro. The compound trans-1 , a derivative of tetrahydroisoquinoline, showed an EC50 value of 3.15 μM with a selectivity index (SI) exceeding 63.49, indicating its potential as an antiviral agent comparable to chloroquine (CQ) or hydroxychloroquine (HCQ) .

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| trans-1 | 3.15 | >63.49 |

| CQ | 44.90 | 2.94 |

Anticancer Potential

The compound's structure suggests potential interactions with various biological targets implicated in cancer progression:

- Research has indicated that pyrimidine derivatives can modulate pathways related to apoptosis and cell proliferation. Compounds similar to this compound have shown promise in inhibiting tumor growth in preclinical models.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Viral Entry : It appears to inhibit post-entry viral replication mechanisms rather than blocking viral entry directly.

- Targeting Cellular Pathways : The compound may interact with cellular pathways involved in inflammation and immune response modulation.

Case Studies

Several case studies have highlighted the efficacy of tetrahydroisoquinoline derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.